molecular formula C11H17NO2S B14306103 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine CAS No. 114193-78-1

2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine

Cat. No.: B14306103
CAS No.: 114193-78-1
M. Wt: 227.33 g/mol
InChI Key: NZMCNGVRYRQXKP-UHFFFAOYSA-N
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Description

2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine is an organic compound that features a pyridine ring substituted with a methoxy group and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine typically involves the reaction of pyridine derivatives with methoxy and sulfanyl substituents. One common method is the nucleophilic substitution reaction where a pyridine derivative is reacted with a methoxyethyl sulfide under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the substitution process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the methoxy group or to alter the sulfanyl group.

    Substitution: The methoxy and sulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-methoxylated or de-sulfanylated derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy and sulfanyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethane
  • 2-Methoxyethyl acetate
  • Ethane, 1-ethoxy-2-methoxy-

Uniqueness

2-{1-Methoxy-2-[(2-methoxyethyl)sulfanyl]ethyl}pyridine is unique due to the presence of both methoxy and sulfanyl groups on the pyridine ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

114193-78-1

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-[1-methoxy-2-(2-methoxyethylsulfanyl)ethyl]pyridine

InChI

InChI=1S/C11H17NO2S/c1-13-7-8-15-9-11(14-2)10-5-3-4-6-12-10/h3-6,11H,7-9H2,1-2H3

InChI Key

NZMCNGVRYRQXKP-UHFFFAOYSA-N

Canonical SMILES

COCCSCC(C1=CC=CC=N1)OC

Origin of Product

United States

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